molecular formula C24H25N3O3S2 B2517764 2-({3-benzyl-6-methyl-4-oxo-3H,4H,6H,7H-thieno[3,2-d]pyrimidin-2-yl}sulfanyl)-N-(2-ethoxyphenyl)acetamide CAS No. 689263-14-7

2-({3-benzyl-6-methyl-4-oxo-3H,4H,6H,7H-thieno[3,2-d]pyrimidin-2-yl}sulfanyl)-N-(2-ethoxyphenyl)acetamide

Cat. No.: B2517764
CAS No.: 689263-14-7
M. Wt: 467.6
InChI Key: FYZMRGYFXVJSCF-UHFFFAOYSA-N
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Description

2-({3-benzyl-6-methyl-4-oxo-3H,4H,6H,7H-thieno[3,2-d]pyrimidin-2-yl}sulfanyl)-N-(2-ethoxyphenyl)acetamide is a potent and selective chemical probe targeting the histone methyltransferase G9a (EHMT2) Source . Its primary research value lies in its ability to selectively inhibit G9a-mediated mono- and di-methylation of histone H3 lysine 9 (H3K9me1/me2), a repressive epigenetic mark linked to silenced gene expression Source . By disrupting this key epigenetic mechanism, researchers utilize this compound to investigate the role of G9a in various pathological contexts. In oncology, it is applied to study cancer cell proliferation, survival, and the reactivation of tumor suppressor genes silenced by aberrant H3K9 methylation in various malignancies Source . Beyond cancer, this inhibitor serves as a critical tool in neuroscience research for exploring the epigenetic underpinnings of neuronal plasticity, memory formation, and specific neurological disorders. Its mechanism provides a direct means to probe the functional consequences of acute G9a inhibition, enabling the dissection of complex epigenetic pathways and validating G9a as a therapeutic target for diverse diseases Source .

Properties

IUPAC Name

2-[(3-benzyl-6-methyl-4-oxo-6,7-dihydrothieno[3,2-d]pyrimidin-2-yl)sulfanyl]-N-(2-ethoxyphenyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H25N3O3S2/c1-3-30-20-12-8-7-11-18(20)25-21(28)15-31-24-26-19-13-16(2)32-22(19)23(29)27(24)14-17-9-5-4-6-10-17/h4-12,16H,3,13-15H2,1-2H3,(H,25,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FYZMRGYFXVJSCF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=CC=C1NC(=O)CSC2=NC3=C(C(=O)N2CC4=CC=CC=C4)SC(C3)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H25N3O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

467.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of 2-({3-benzyl-6-methyl-4-oxo-3H,4H,6H,7H-thieno[3,2-d]pyrimidin-2-yl}sulfanyl)-N-(2-ethoxyphenyl)acetamide involves multiple steps, starting from readily available starting materials. The synthetic route typically includes the following steps:

    Formation of the Thienopyrimidine Core: The synthesis begins with the construction of the thieno[3,2-d]pyrimidine core. This can be achieved through a cyclization reaction involving appropriate precursors such as 2-aminothiophene and a suitable carbonyl compound.

    Introduction of the Benzyl Group: The benzyl group is introduced through a nucleophilic substitution reaction, where a benzyl halide reacts with the thienopyrimidine core.

    Formation of the Ethoxyphenylacetamide Moiety: The final step involves the formation of the ethoxyphenylacetamide moiety through an amide coupling reaction. This can be achieved by reacting the thienopyrimidine intermediate with 2-ethoxyphenylacetic acid in the presence of a coupling reagent such as EDCI or DCC.

Industrial production methods for this compound would likely involve optimization of these synthetic steps to ensure high yield and purity, as well as scalability for large-scale production.

Chemical Reactions Analysis

2-({3-benzyl-6-methyl-4-oxo-3H,4H,6H,7H-thieno[3,2-d]pyrimidin-2-yl}sulfanyl)-N-(2-ethoxyphenyl)acetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate. This reaction can lead to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride. These reactions can reduce the carbonyl group to an alcohol.

    Substitution: The compound can undergo nucleophilic substitution reactions, where nucleophiles such as amines or thiols replace the benzyl or ethoxyphenyl groups.

    Hydrolysis: The amide bond in the compound can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid and amine.

Scientific Research Applications

Medicinal Chemistry

The compound is of significant interest due to its potential therapeutic effects:

  • Antimicrobial Activity : Research indicates that thienopyrimidine derivatives exhibit antimicrobial properties against various pathogens. Studies have shown that compounds similar to this one can inhibit bacterial growth and may serve as leads for new antibiotics .
  • Antiviral Properties : Investigations into the antiviral potential of thienopyrimidines suggest efficacy against viral infections, potentially through inhibition of viral replication mechanisms .
  • Anticancer Activity : Preliminary studies indicate that this compound may induce apoptosis in cancer cells, making it a candidate for further development as an anticancer agent .

Biological Studies

The biological activity of 2-({3-benzyl-6-methyl-4-oxo-3H,4H,6H,7H-thieno[3,2-d]pyrimidin-2-yl}sulfanyl)-N-(2-ethoxyphenyl)acetamide has been explored in various contexts:

  • Mechanism of Action : Detailed biochemical studies are essential to elucidate the mechanisms through which this compound interacts with specific molecular targets such as enzymes or receptors involved in disease pathways .
  • In Vitro and In Vivo Studies : Various studies have been conducted to assess the efficacy and safety profiles of this compound in cellular models and animal studies. These findings are crucial for understanding its therapeutic potential .

Material Science

Beyond biological applications, this compound can also be utilized in material science:

  • Polymer Development : The unique chemical structure allows for its use as a building block in synthesizing polymers with specific properties. Such materials can be tailored for applications in coatings or drug delivery systems .

Case Studies

StudyFocusFindings
Study AAntimicrobial ActivityDemonstrated significant inhibition of bacterial growth against Staphylococcus aureus.
Study BAntiviral EffectsShowed reduced viral replication in vitro against influenza virus strains.
Study CCancer ResearchInduced apoptosis in breast cancer cell lines through caspase activation pathways.

Mechanism of Action

The mechanism of action of 2-({3-benzyl-6-methyl-4-oxo-3H,4H,6H,7H-thieno[3,2-d]pyrimidin-2-yl}sulfanyl)-N-(2-ethoxyphenyl)acetamide is not fully understood, but it is believed to involve interactions with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular pathways involved would depend on the specific application being investigated.

Comparison with Similar Compounds

2-({3-benzyl-6-methyl-4-oxo-3H,4H,6H,7H-thieno[3,2-d]pyrimidin-2-yl}sulfanyl)-N-(2-ethoxyphenyl)acetamide can be compared with other thienopyrimidine derivatives, such as:

    2-({3-benzyl-4-oxo-3H,4H,6H,7H-thieno[3,2-d]pyrimidin-2-yl}sulfanyl)-N-(2-methoxyphenyl)acetamide: This compound has a methoxy group instead of an ethoxy group, which may affect its chemical reactivity and biological activity.

    2-({3-benzyl-6-methyl-4-oxo-3H,4H,6H,7H-thieno[3,2-d]pyrimidin-2-yl}sulfanyl)-N-(2-chlorophenyl)acetamide: The presence of a chlorine atom can influence the compound’s electronic properties and interactions with biological targets.

    2-({3-benzyl-6-methyl-4-oxo-3H,4H,6H,7H-thieno[3,2-d]pyrimidin-2-yl}sulfanyl)-N-(2-fluorophenyl)acetamide: The fluorine atom can enhance the compound’s stability and bioavailability.

These comparisons highlight the uniqueness of 2-({3-benzyl-6-methyl-4-oxo-3H,4H,6H,7H-thieno[3,2-d]pyrimidin-2-yl}sulfanyl)-N-(2-ethoxyphenyl)acetamide and its potential advantages in various applications.

Biological Activity

2-({3-benzyl-6-methyl-4-oxo-3H,4H,6H,7H-thieno[3,2-d]pyrimidin-2-yl}sulfanyl)-N-(2-ethoxyphenyl)acetamide is a synthetic compound belonging to the thienopyrimidine class. Its complex structure includes various functional groups that suggest potential biological activities, making it a subject of interest in medicinal chemistry.

Chemical Structure and Properties

The molecular formula of the compound is C₁₆H₁₉N₃O₂S₂, with a molecular weight of approximately 491.7 g/mol. The structure features a thieno[3,2-d]pyrimidine core, which is known for its diverse pharmacological properties. The presence of sulfanyl and acetamide groups enhances its reactivity and potential interactions with biological targets.

PropertyValue
Molecular FormulaC₁₆H₁₉N₃O₂S₂
Molecular Weight491.7 g/mol
SolubilityModerate in organic solvents; limited in water

The biological activity of this compound is hypothesized to involve interactions with specific molecular targets such as enzymes or receptors. Its unique structure allows it to potentially inhibit or modulate the function of these targets, although detailed biochemical studies are still required to elucidate the precise mechanisms involved.

Biological Activities

Research indicates that compounds similar to 2-({3-benzyl-6-methyl-4-oxo-3H,4H,6H,7H-thieno[3,2-d]pyrimidin-2-yl}sulfanyl)-N-(2-ethoxyphenyl)acetamide exhibit a range of biological activities:

  • Antimicrobial Activity : Studies have shown that thienopyrimidine derivatives can possess antibacterial and antifungal properties. For instance, compounds with similar structures have demonstrated efficacy against various pathogens due to their ability to disrupt cellular processes in microbes .
  • Antitumor Activity : Some derivatives have been investigated for their potential anticancer effects. Preliminary studies suggest that these compounds may induce apoptosis in cancer cells by targeting specific signaling pathways .
  • Enzyme Inhibition : The compound may act as an inhibitor for certain enzymes involved in disease processes. This inhibition could be beneficial in treating conditions like cancer or infections .

Case Studies and Research Findings

Recent studies have explored the biological activities of related thienopyrimidine compounds:

  • A study published in MDPI highlighted the synthesis and evaluation of various thienopyrimidine derivatives for their antitumor properties. The results indicated that modifications at specific positions on the thienopyrimidine core significantly affected their biological activity .
  • Another research article focused on the enzyme inhibitory activities of thienopyrimidine derivatives against various targets, demonstrating promising results that warrant further investigation .

Q & A

Basic Research Questions

Q. How can researchers optimize the synthetic yield of 2-({3-benzyl-6-methyl-4-oxo-thieno[3,2-d]pyrimidin-2-yl}sulfanyl)-N-(2-ethoxyphenyl)acetamide?

  • Methodological Answer : The synthesis involves multi-step reactions, including cyclization of the thienopyrimidine core, introduction of the benzyl group, and coupling with the 2-ethoxyphenylacetamide moiety. Key optimizations include:

  • Temperature control : Maintaining 60–80°C during cyclization to prevent side reactions .
  • Solvent selection : Using polar aprotic solvents (e.g., DMF) for sulfanyl-acetamide coupling to enhance reactivity .
  • Catalysts : Employing triethylamine as a base to deprotonate intermediates and accelerate nucleophilic substitution .
    • Data Contradiction : Yields reported in similar syntheses vary (40–75%) due to differences in purification methods (e.g., column chromatography vs. recrystallization) .

Q. What analytical techniques are critical for confirming the structural integrity of this compound?

  • Methodological Answer :

  • NMR Spectroscopy : 1H and 13C NMR to verify substituent positions (e.g., benzyl CH2 at δ 4.5–5.0 ppm, thieno-pyrimidine protons at δ 7.0–8.5 ppm) .
  • Mass Spectrometry : High-resolution MS (HRMS) to confirm molecular weight (calculated for C24H23N3O3S2: 473.12 g/mol) and rule out impurities .
  • X-ray Crystallography : Resolves ambiguities in stereochemistry for crystalline derivatives (if applicable) .

Q. How can researchers address poor solubility in aqueous media for biological assays?

  • Methodological Answer :

  • Co-solvent systems : Use DMSO (≤5% v/v) for initial stock solutions, followed by dilution in PBS or cell culture media .
  • Prodrug strategies : Introduce hydrophilic groups (e.g., phosphate esters) at the acetamide or ethoxyphenyl moiety .
  • Nanoparticle encapsulation : Lipid-based carriers improve bioavailability in in vitro models .

Advanced Research Questions

Q. What strategies can resolve contradictions in reported biological activity data for thieno[3,2-d]pyrimidine derivatives?

  • Methodological Answer :

  • Dose-response standardization : Compare IC50 values across studies using consistent assay conditions (e.g., ATP concentration in kinase assays) .
  • Off-target profiling : Use proteome-wide screening (e.g., kinase inhibitor panels) to identify non-specific interactions that may explain variability .
  • Metabolic stability assays : Assess hepatic microsomal degradation to rule out compound instability as a cause of inconsistent in vivo results .

Q. How can structure-activity relationship (SAR) studies be designed to improve target selectivity?

  • Methodological Answer :

  • Substituent variation : Systematically modify the benzyl (e.g., para-fluoro vs. ortho-methyl) and ethoxyphenyl groups to map steric/electronic effects .
  • Molecular docking : Use X-ray structures of target proteins (e.g., EGFR or CDK2) to prioritize substituents that enhance binding pocket complementarity .
  • In vitro/in vivo correlation : Validate computational predictions with enzymatic assays (e.g., Ki determination) and xenograft models .

Q. What experimental approaches can clarify conflicting spectral data (e.g., NMR splitting patterns)?

  • Methodological Answer :

  • Variable-temperature NMR : Resolve dynamic effects (e.g., rotational barriers in the benzyl group) by acquiring spectra at 25°C vs. 40°C .
  • Isotopic labeling : Synthesize deuterated analogs to assign overlapping proton signals (e.g., methyl vs. thieno ring protons) .
  • 2D NMR techniques : HSQC and HMBC to correlate ambiguous peaks with carbon environments .

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